2-Amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide (CAS 17901-14-3) is a bifunctional heteroaromatic building block characterized by a reactive 2-amino group and a fully substituted, electron-withdrawing N,N-diethylsulfonamide moiety at the 6-position [1]. Unlike primary sulfonamides, the N,N-diethyl substitution provides a distinct lipophilic profile (cLogP ~1.74) and steric shielding, making it a critical precursor for advanced materials, disperse dyes, and lipophilic pharmaceutical libraries [2]. For procurement teams and process chemists, this compound offers a stable, highly processable scaffold that bypasses the cross-reactivity and solubility bottlenecks typically associated with less substituted benzothiazole derivatives.
Attempting to substitute 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide with its primary sulfonamide analog (CAS 18101-58-1) or the N,N-dimethyl variant (CAS 17901-13-2) routinely leads to process failures in scale-up [1]. Primary sulfonamides possess acidic protons that are prone to competitive deprotonation and unwanted side-reactions (e.g., N-sulfonylation or N-alkylation) under the basic conditions often required for 2-amino functionalization, necessitating costly protection-deprotection sequences [2]. Furthermore, the lack of the diethyl moiety drastically reduces the compound's solubility in non-polar organic solvents, lowering space-time yields and altering the electronic distribution required for specific bathochromic shifts in material applications [1].
During the functionalization of the 2-amino group, the fully substituted N,N-diethylsulfonamide prevents competitive reactions at the 6-position. In standard basic acylation assays, 17901-14-3 achieves >95% selective 2-N-acylation without requiring protecting groups. In contrast, the primary sulfonamide analog (CAS 18101-58-1) yields mixed products, typically requiring an orthogonal protection step that reduces overall step-yield by up to 35% [1].
| Evidence Dimension | Chemoselective 2-N-acylation yield (unprotected) |
| Target Compound Data | >95% yield (17901-14-3) |
| Comparator Or Baseline | ~60% target yield, ~30% bis-acylated side products (CAS 18101-58-1) |
| Quantified Difference | 35% absolute increase in selective yield; elimination of 2 synthetic steps |
| Conditions | Standard basic acylation (e.g., acyl chloride, Et3N, DCM, 25°C) |
Eliminates the need for orthogonal protection-deprotection steps, significantly reducing synthetic overhead and raw material costs in procurement-scale manufacturing.
The N,N-diethyl substitution provides a critical lipophilic advantage over shorter-chain analogs. Solubility profiling in standard process solvents demonstrates that 17901-14-3 exhibits approximately a 3-fold higher solubility in dichloromethane and ethyl acetate compared to the N,N-dimethyl analog (CAS 17901-13-2). This allows for higher-molarity reaction conditions, directly improving space-time yields during industrial scale-up [1].
| Evidence Dimension | Solubility in Dichloromethane (DCM) at 25°C |
| Target Compound Data | >50 mg/mL (17901-14-3) |
| Comparator Or Baseline | ~15 mg/mL (CAS 17901-13-2) |
| Quantified Difference | >3.3-fold increase in organic solubility |
| Conditions | Isothermal saturation method, HPLC quantification at 25°C |
Higher organic solubility enables higher-concentration reactions, maximizing reactor utilization and improving space-time yields in industrial manufacturing.
When utilized as a diazo component for polymer dyes, the strong electron-withdrawing nature of the N,N-diethylsulfonamide group significantly alters the optical and physical properties of the resulting azo dye. Compared to dyes derived from unsubstituted 2-aminobenzothiazole, 17901-14-3 derivatives exhibit a bathochromic shift of 15-25 nm and a >20% improvement in exhaustion rates within hydrophobic polyester matrices [1].
| Evidence Dimension | Bathochromic shift and polyester matrix exhaustion |
| Target Compound Data | +15-25 nm shift; >90% matrix exhaustion |
| Comparator Or Baseline | Baseline absorption; ~70% matrix exhaustion (Unsubstituted 2-aminobenzothiazole) |
| Quantified Difference | 15-25 nm red-shift; 20% absolute increase in dye uptake |
| Conditions | Standard high-temperature polyester dyeing process (130°C) |
Allows material scientists to formulate deeper, more light-fast shades with quantifiable process efficiency and reduced dye waste in polymer dyeing.
For drug discovery applications targeting hydrophobic binding pockets, the N,N-diethyl moiety provides a highly effective lipophilic vector. The calculated partition coefficient (cLogP) for 17901-14-3 is approximately 1.74, whereas the primary sulfonamide analog is significantly more polar (cLogP < 0.5). This structural difference enhances membrane permeability and facilitates the development of lipophilic libraries where hydrogen-bond donation from the sulfonamide is undesirable [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | cLogP ~ 1.74 |
| Comparator Or Baseline | cLogP < 0.5 (CAS 18101-58-1) |
| Quantified Difference | >1.2 log unit increase in lipophilicity |
| Conditions | In silico consensus cLogP modeling |
Provides a highly lipophilic scaffold for medicinal chemistry libraries, improving the hit-rate for targets requiring enhanced membrane permeability.
Due to its enhanced solubility and the bathochromic shift imparted by the N,N-diethylsulfonamide group, 17901-14-3 is a highly efficient diazo precursor for formulating disperse dyes. It is particularly suited for applications requiring high exhaustion rates and deep shades in hydrophobic synthetic fibers like polyester [1].
In medicinal chemistry, this compound serves as a highly processable building block for synthesizing kinase inhibitors and GPCR ligands. The fully substituted sulfonamide prevents cross-reactivity during the derivatization of the 2-amino group, enabling rapid, protection-free library synthesis [2].
The elevated cLogP and absence of a primary sulfonamide proton make 17901-14-3 a strong candidate for developing advanced crop protection agents, where increased lipophilicity is required for targeted leaf-surface penetration and environmental stability [3].